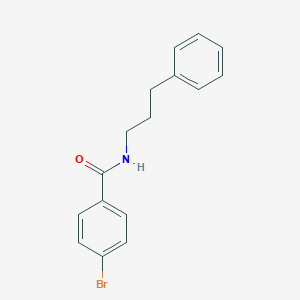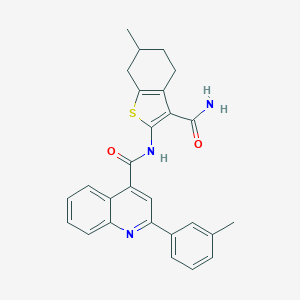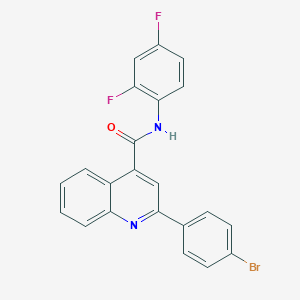![molecular formula C28H28IN3O6 B330454 N-[2-(2,4-DIPROPOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B330454.png)
N-[2-(2,4-DIPROPOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2,4-Dipropoxyphenyl)-6-iodo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)-1,3-benzodioxole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a benzodioxole moiety, which is often found in pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-DIPROPOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of an anthranilic acid derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Iodine Atom: The iodination of the quinazolinone core can be performed using iodine or an iodine-containing reagent in the presence of an oxidizing agent.
Attachment of the Benzodioxole Moiety: This step involves the coupling of the iodinated quinazolinone with a benzodioxole derivative, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-DIPROPOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the quinazolinone core to a dihydroquinazoline or tetrahydroquinazoline derivative.
Substitution: The iodine atom can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like sodium azide, thiols, and amines can be used for substitution reactions.
Coupling Reactions: Palladium catalysts, along with ligands and bases, are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce dihydroquinazoline derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with biological activity.
Biology: It may serve as a probe or tool compound for studying biological processes, such as enzyme inhibition or receptor binding.
Medicine: The compound’s structural features suggest potential pharmacological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(2,4-DIPROPOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE is not fully understood, but it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The benzodioxole moiety may enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-6-(2,4-dipropoxyphenyl)-1,3,5-triazin-2-yl)-5-propoxyphenol
- 2-(4-Bromo-6-(2,4-dipropoxyphenyl)-1,3,5-triazin-2-yl)-5-propoxyphenol
- 2-(4-Fluoro-6-(2,4-dipropoxyphenyl)-1,3,5-triazin-2-yl)-5-propoxyphenol
Uniqueness
N-[2-(2,4-DIPROPOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its combination of a quinazolinone core and a benzodioxole moiety, which may confer distinct biological activity and chemical reactivity. The presence of the iodine atom also allows for further functionalization through substitution reactions, providing opportunities for the development of new derivatives with enhanced properties.
Properties
Molecular Formula |
C28H28IN3O6 |
|---|---|
Molecular Weight |
629.4 g/mol |
IUPAC Name |
N-[2-(2,4-dipropoxyphenyl)-6-iodo-4-oxo-1,2-dihydroquinazolin-3-yl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C28H28IN3O6/c1-3-11-35-19-7-8-20(24(15-19)36-12-4-2)26-30-22-9-6-18(29)14-21(22)28(34)32(26)31-27(33)17-5-10-23-25(13-17)38-16-37-23/h5-10,13-15,26,30H,3-4,11-12,16H2,1-2H3,(H,31,33) |
InChI Key |
AQCTYLZSKWMQOW-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC(=C(C=C1)C2NC3=C(C=C(C=C3)I)C(=O)N2NC(=O)C4=CC5=C(C=C4)OCO5)OCCC |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C2NC3=C(C=C(C=C3)I)C(=O)N2NC(=O)C4=CC5=C(C=C4)OCO5)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-bromophenyl)ethanone](/img/structure/B330371.png)
![N-[2-(3-chlorophenyl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B330372.png)
![2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B330373.png)

![N-{4-[(1-naphthoylamino)methyl]benzyl}-1-naphthamide](/img/structure/B330376.png)
![propyl 2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B330377.png)
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide](/img/structure/B330381.png)
![(4-Benzylpiperazin-1-yl)[5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B330383.png)


![6-[4-(Benzyloxy)-3-bromo-5-ethoxyphenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B330388.png)
![3-(2-chlorophenyl)-N-{4-[4-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)phenoxy]phenyl}-5-methyl-4-isoxazolecarboxamide](/img/structure/B330389.png)
![2-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzylidene}-7-methyl-3-oxo-N,5-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B330391.png)
![N,N'-bis(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)pentanediamide](/img/structure/B330394.png)
